molecular formula C13H13N3O2 B1425835 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid CAS No. 1271189-38-8

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Cat. No.: B1425835
CAS No.: 1271189-38-8
M. Wt: 243.26 g/mol
InChI Key: MDJFNGBAXBUZFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C13H13N3O2 and a molecular weight of 243.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of cell division, survival, and growth .

Mode of Action

The compound interacts with its target, tyrosine kinase, by inhibiting its activity . This inhibition disrupts the signal transduction cascades, leading to changes in the activation of proteins that regulate cell division, survival, and growth .

Biochemical Pathways

The inhibition of tyrosine kinase affects multiple biochemical pathways. It primarily impacts the cell signaling pathways involved in cell division, survival, and growth . The downstream effects include reduced cell proliferation and induced cell death, particularly in cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of cell signaling pathways, reduction in cell proliferation, and induction of cell death . These effects are particularly pronounced in cancer cells, making the compound potentially useful in the treatment of diseases like chronic myelogenous leukemia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the patient’s body . .

Preparation Methods

The synthesis of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid involves several steps. One common method includes the reaction of 4-methylpyrimidine-2-amine with 3-formylbenzoic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux for several hours, followed by cooling and purification to obtain the desired product.

Chemical Reactions Analysis

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJFNGBAXBUZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Reactant of Route 3
Reactant of Route 3
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Reactant of Route 4
Reactant of Route 4
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Reactant of Route 5
Reactant of Route 5
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Reactant of Route 6
Reactant of Route 6
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.